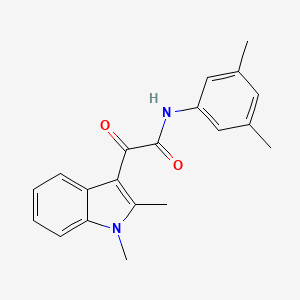

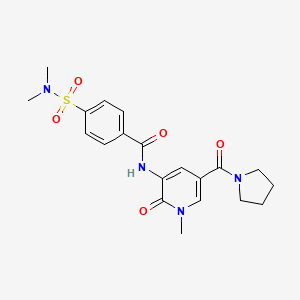

N-(2-((4-cyanophenyl)amino)-2-oxoethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

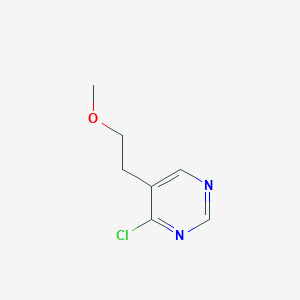

The compound is a derivative of pyrazole, which is a class of organic compounds with a five-membered aromatic ring containing two nitrogen atoms . The presence of the cyanophenyl group (a phenyl ring with a cyano group) and the carboxamide group (derived from carboxylic acids) suggest that this compound could have interesting chemical properties and potential applications in medicinal chemistry .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyrazole ring, along with the attached functional groups. The cyanophenyl group would contribute to the aromaticity of the molecule, while the carboxamide group could participate in hydrogen bonding .

Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like this would depend on its exact structure. Factors such as the presence of polar groups, the overall shape of the molecule, and its charge distribution would influence properties like solubility, melting point, and reactivity .

Applications De Recherche Scientifique

Synthesis and Characterization The compound N-(2-((4-cyanophenyl)amino)-2-oxoethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide falls within a class of compounds that have been synthesized and characterized for their potential in various scientific applications. Research has focused on synthesizing new derivatives of pyrazole and pyrazolo[1,5-a]pyrimidine to explore their properties and applications. These compounds are typically synthesized through reactions involving N-(aryl)-2-cyano-3-[(4-methoxyphenyl)amino]-3-(methylthio)acrylamides with hydrazine hydrate in ethanol. The structural elucidation of these compounds relies on comprehensive spectral and elemental analysis techniques, including IR, MS, 1H-NMR, and 13C-NMR. The drive to understand their structure-activity relationships motivates these studies, laying the groundwork for potential therapeutic and industrial applications (Hassan, Hafez, & Osman, 2014; Hassan, Hafez, Osman, & Ali, 2015).

Cytotoxicity and Anticancer Potential A significant area of research for such compounds involves evaluating their cytotoxic effects against various cancer cell lines. By synthesizing derivatives like 5-Amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides and further modifying them into pyrazolo[1,5-a]pyrimidine derivatives, researchers have been able to screen these compounds for in vitro cytotoxic activity against models like the Ehrlich Ascites Carcinoma (EAC) cells. The pursuit of understanding these compounds' interactions with cancer cells is driven by the need for novel anticancer agents that offer specificity and reduced side effects. Such studies often involve exploring the structure-activity relationships to optimize the anticancer efficacy of these compounds, providing valuable insights into their potential therapeutic applications (Hassan, Hafez, & Osman, 2014; Hassan, Hafez, Osman, & Ali, 2015).

Antibacterial Activity Beyond their potential in cancer therapy, derivatives of this compound have also been explored for their antibacterial properties. Research on N-substituted 3-amino-5-hydroxy-4-phenyl-1H-pyrazole-1-carboxamide derivatives, for example, has demonstrated promising antibacterial activity against strains such as methicillin-sensitive Staphylococcus aureus (MSSA) and methicillin-resistant Staphylococcus aureus (MRSA). The identification of compounds with effective MIC values against these bacteria highlights the potential for developing new antibacterial agents that could contribute to combating antibiotic resistance, a growing concern in public health (Pitucha et al., 2011).

Mécanisme D'action

Safety and Hazards

Orientations Futures

The future research directions for a compound like this could be vast. It could be studied for potential medicinal applications, given the prevalence of pyrazole derivatives in medicinal chemistry. Additionally, its chemical reactivity could be explored further to develop new synthetic methods or materials .

Propriétés

IUPAC Name |

N-[2-(4-cyanoanilino)-2-oxoethyl]-3-methoxy-1-methylpyrazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N5O3/c1-20-9-12(15(19-20)23-2)14(22)17-8-13(21)18-11-5-3-10(7-16)4-6-11/h3-6,9H,8H2,1-2H3,(H,17,22)(H,18,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPQLHBINTMPEAM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=N1)OC)C(=O)NCC(=O)NC2=CC=C(C=C2)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[4-(5-Chloropyrimidin-2-yl)oxypiperidin-1-yl]ethanone](/img/structure/B2775483.png)

![2-Amino-6-ethyl-4-phenyl-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2775484.png)

![1-[1-[2-(3,4-dimethoxyphenyl)ethyl]-4-methoxycarbonyl-5-methyl-2-oxo-3H-pyrrol-3-yl]-N-methylmethanimine oxide](/img/structure/B2775493.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-(2-methylphenyl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2775503.png)